Enhanced Lipophilicity vs. Simpler Analogs
The 5-tert-butyl substitution on the oxazole ring is predicted to confer higher lipophilicity compared to the parent oxazole-4-carbaldehyde and the 5-methyl analog, based on calculated logP values of structurally related compounds. The estimated logP for the target compound is approximately 1.87, whereas a simple oxazole derivative with a smaller substituent shows a logP around 1.4 . This increase in logP can enhance membrane permeability, a critical parameter for intracellular target engagement. The 5-tert-butyl-1,2-oxazole-4-carbaldehyde regioisomer is a distinct compound (CAS 1496866-52-4), highlighting that the 1,3-oxazole nitrogen placement is crucial for specific interactions .
| Evidence Dimension | LogP |
|---|---|
| Target Compound Data | 5-tert-butyl-1,3-oxazole-4-carbaldehyde (calculated logP ~1.87) |
| Comparator Or Baseline | Unsubstituted oxazole derivative (logP ~1.4) |
| Quantified Difference | ~0.5 log unit increase in lipophilicity |
| Conditions | In silico calculation |
Why This Matters
A higher logP value suggests improved passive membrane permeability, which is a key differentiator for selecting this building block for designing cell-permeable probes or therapeutics.
